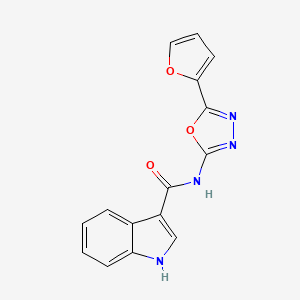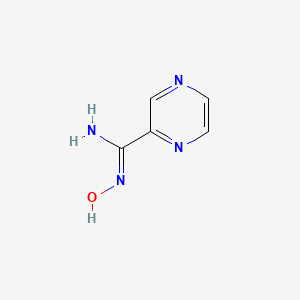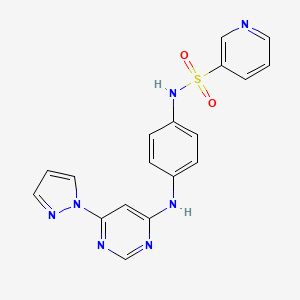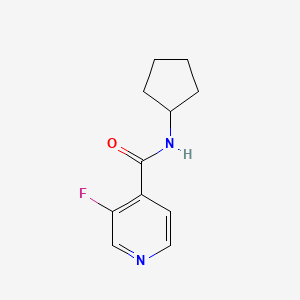
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds similar to methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate have been synthesized and characterized, focusing on their potential applications in medicinal chemistry. For instance, a study on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to a quinazolin-4-one ring has shown promising results (Dewangan et al., 2016). This research highlights the importance of structural characterization in developing potential therapeutics.
Potential as Angiotensin II Receptor Antagonists
Research into oxadiazole derivatives, including structures similar to the compound , has shown their application as spacers in the synthesis of new potential non-peptide angiotensin receptor antagonists. The structural characterization of these compounds by X-ray crystallography reveals π–π interactions, which are critical for their biological activity (Meyer et al., 2003).
Anticonvulsant Activity
A novel approach to synthesizing derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant activity has been developed. This involves the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with amines, highlighting the therapeutic potential of such compounds in the treatment of convulsive disorders (El Kayal et al., 2019).
Antimicrobial Activity
Another area of interest is the synthesis and evaluation of antimicrobial activities. For example, new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and shown promising results in antimicrobial activity studies. This underscores the compound's potential utility in developing new antimicrobial agents (Vlasov et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline, followed by esterification with methyl benzoate.", "Starting Materials": [ "2-amino-3-phenyl-1,2,4-oxadiazole", "3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline", "methyl benzoate", "potassium carbonate", "dimethylformamide", "acetonitrile", "triethylamine", "N,N-dimethylformamide dimethyl acetal", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline in the presence of potassium carbonate and dimethylformamide to form 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile.", "Step 2: Esterification of 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile with methyl benzoate in the presence of triethylamine and N,N-dimethylformamide dimethyl acetal to form methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 3: Hydrolysis of methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate with sodium hydroxide and water to obtain the final product, 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate'." ] } | |
Numéro CAS |
1206989-90-3 |
Nom du produit |
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
Formule moléculaire |
C25H18N4O5 |
Poids moléculaire |
454.442 |
Nom IUPAC |
methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
Clé InChI |
HKUBTIMEKOFZDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)

![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2804832.png)


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)


![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804839.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)